2-Chlorothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Pharmaceutical Development

-Chlorothiazole serves as a valuable building block for synthesizing various heterocyclic compounds with potential pharmaceutical applications. These include:

- Antimicrobial agents: Studies have explored the potential of 2-Chlorothiazole derivatives as antimicrobial agents against various bacterial and fungal strains. Research suggests their effectiveness against drug-resistant bacteria, making them promising candidates for future antibiotic development [].

- Anticancer agents: Certain 2-Chlorothiazole derivatives exhibit antitumor activity in vitro and in vivo models. Further research is ongoing to investigate their mechanisms of action and potential for cancer treatment [].

Research in Material Science

-Chlorothiazole demonstrates potential applications in material science research due to its unique properties:

- Ionic liquids: 2-Chlorothiazole can be incorporated into the design of ionic liquids, which are salts with unique properties like high thermal stability and conductivity. These ionic liquids hold promise in various applications, including electrolytes in batteries and lubricants [].

- Crystal engineering: Studies explore the use of 2-Chlorothiazole as a supramolecular synthon, a molecule that can self-assemble into specific ordered structures. This ability allows for the design of novel materials with tailored properties [].

2-Chlorothiazole is a colorless liquid with a strong, unpleasant odor. It is a synthetic compound, not found naturally. Research into its properties and applications is ongoing ([PubChem], n.d.).

Molecular Structure Analysis

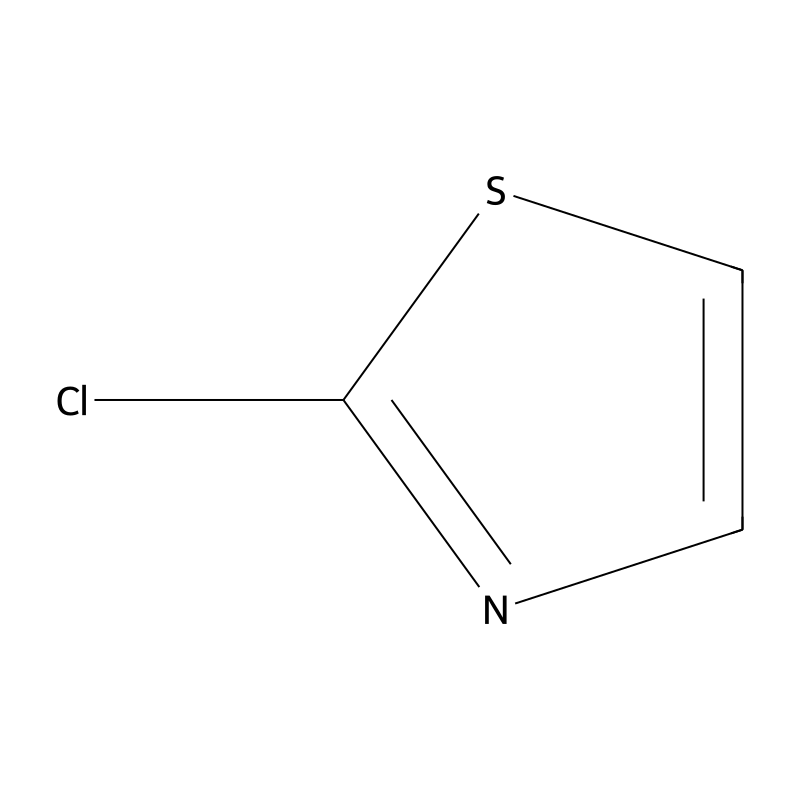

The key feature of 2-Chlorothiazole's structure is the five-membered aromatic ring, called a thiazole ring. This ring consists of two carbon atoms, one nitrogen atom, and one sulfur atom. The chlorine atom is attached to the second carbon atom in the ring (C-2). The aromatic nature of the thiazole ring contributes to the stability of the molecule.

Chemical Reactions Analysis

Several chemical reactions involving 2-Chlorothiazole are of interest in scientific research. Here are a few examples:

- Synthesis: A common method for synthesizing 2-Chlorothiazole involves the reaction between formamide, chloroacetic acid, and phosphorus pentachloride. The balanced chemical equation for this reaction is:

HCONH₂ + CH₂ClCOOH + PCl₅ → C₃H₂ClNS + H₃PO₄ + POCl₃

- Substitution Reactions: The chlorine atom in 2-Chlorothiazole can be readily replaced by other nucleophiles. For example, reacting it with ammonia (NH₃) can produce 2-aminothiazole:

C₃H₂ClNS + NH₃ → C₃H₃N₂S + HCl

- Degradation: Under strong acidic or basic conditions, 2-Chlorothiazole can undergo ring cleavage, leading to the formation of simpler molecules.

Note

These are just a few examples, and the specific reactions will depend on the reaction conditions and desired product.

Physical And Chemical Properties Analysis

- Melting Point: 45-47 °C

- Boiling Point: 176 °C

- Solubility: Soluble in water, ethanol, ether, and chloroform

- Density: 1.2 g/cm³ (approximate)

- pKa: Not readily available

2-Chlorothiazole is highly reactive, particularly towards nucleophiles, making it a valuable intermediate in organic synthesis. Some of the notable reactions include:

- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of thiazole derivatives .

- Amination Reactions: 2-Chlorothiazole can undergo palladium-catalyzed coupling reactions with amines, producing 2-aminothiazoles, which are important in medicinal chemistry .

- Reactions with Thiourea: It can react with thiourea in aqueous media, forming substituted thiazoles .

These reactions highlight its versatility as a building block in synthetic organic chemistry.

2-Chlorothiazole exhibits notable biological activities, particularly as an antimicrobial and antifungal agent. Its derivatives have been studied for their potential therapeutic effects against various pathogens. For instance, compounds derived from 2-chlorothiazole have shown efficacy against certain strains of bacteria and fungi, making them candidates for further pharmaceutical development .

Several methods exist for synthesizing 2-chlorothiazole:

- Chlorination of Thiazole: Thiazole can be chlorinated using chlorinating agents such as elemental chlorine or Javelle water under controlled temperatures ranging from -10°C to 40°C .

- Palladium-Catalyzed Reactions: This method involves coupling reactions between thiazoles and amines, utilizing palladium catalysts to facilitate the transformation efficiently .

- Copper-Catalyzed Reactions: Copper-mediated amination reactions are also employed to synthesize derivatives from 2-chlorothiazole in environmentally friendly solvents under microwave irradiation conditions, significantly reducing reaction times .

These methods demonstrate the compound's accessibility for research and industrial applications.

The applications of 2-chlorothiazole extend across various fields:

- Pharmaceuticals: It serves as a precursor for synthesizing biologically active compounds, particularly in the development of antimicrobial agents.

- Agricultural Chemicals: Its derivatives are explored for use as fungicides and herbicides due to their biological activity .

- Material Science: The compound is investigated for potential applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 2-chlorothiazole focus on its reactivity with various biological molecules. These studies typically examine how the compound interacts with enzymes or receptors within organisms, which can elucidate its mechanism of action as an antimicrobial or antifungal agent. The results from these studies help inform the design of more effective pharmaceuticals based on this compound .

Several compounds share structural similarities with 2-chlorothiazole, including:

- Thiazole: Lacks the chlorine substituent but shares the same core structure.

- 2-Aminothiazole: A derivative where the chlorine is replaced by an amino group, enhancing its biological activity.

- Benzothiazole: A fused ring system that includes thiazole; it often exhibits similar chemical properties but has different biological activities.

| Compound | Structure | Key Characteristics |

|---|---|---|

| Thiazole | C3H3NS | Basic structure without chlorine |

| 2-Aminothiazole | C3H4N2S | Enhanced biological activity |

| Benzothiazole | C7H5NS | Broader applications in pharmaceuticals |

The uniqueness of 2-chlorothiazole lies in its balance of reactivity due to the chlorine substituent, which influences its chemical behavior and biological interactions compared to these similar compounds. This makes it a valuable intermediate in both synthetic chemistry and medicinal research.

Physical State and Organoleptic Characteristics

2-Chlorothiazole exists as a colorless to pale yellow liquid under standard ambient conditions [1]. The compound exhibits a clear liquid appearance, ranging from colorless to almost colorless, with some commercial preparations displaying a light brown coloration depending on purity levels [3] [7]. The molecular formula of 2-chlorothiazole is C₃H₂ClNS, with a molecular weight of 119.57 grams per mole [1] [2] [3]. The compound belongs to the thiazole family of heterocyclic compounds, characterized by a five-membered ring containing both sulfur and nitrogen atoms with a chlorine substituent at the second position [8].

The organoleptic characteristics of 2-chlorothiazole include its liquid state at room temperature and its solubility properties in various organic solvents [1]. The compound demonstrates moderate stability under standard storage conditions when maintained under an inert atmosphere at temperatures between 2-8°C [1].

Thermodynamic Parameters

Boiling and Melting Point Determination

The melting point of 2-chlorothiazole has been determined to be 85°C through experimental measurement [1]. This relatively low melting point is consistent with the compound's liquid state at ambient temperatures.

The boiling point determinations show some variation across different sources. The most commonly reported boiling point is 145-146°C at standard atmospheric pressure [1] [3]. However, alternative measurements have reported a boiling point of 180.8 ± 23.0°C at 760 millimeters of mercury [2]. This discrepancy may be attributed to differences in experimental conditions, purity levels, or measurement methodologies employed by different research groups.

Flash Point and Thermal Stability Analysis

The flash point of 2-chlorothiazole has been determined to be 54°C through standardized testing procedures [1] [3] [7]. An alternative measurement reported a flash point of 63.2 ± 22.6°C, indicating some variability in experimental determinations [2]. These flash point values classify 2-chlorothiazole as a flammable liquid requiring appropriate handling precautions.

Thermal stability analysis indicates that 2-chlorothiazole maintains structural integrity under normal storage and handling conditions [8]. The compound should be stored under inert atmospheric conditions to prevent oxidative degradation [7]. Thermal decomposition studies suggest that significant structural breakdown occurs at elevated temperatures well above the boiling point [24].

Density and Specific Gravity Measurements

Density measurements of 2-chlorothiazole have been conducted at various temperatures. At 25°C, the density is reported as 1.393 grams per milliliter [1]. Alternative measurements indicate a density of 1.4 ± 0.1 grams per cubic centimeter under similar conditions [2].

The specific gravity (20/20) has been determined to be 1.40, indicating that 2-chlorothiazole is denser than water [7]. These density measurements are consistent across multiple sources and demonstrate the compound's relatively high mass per unit volume compared to many organic solvents.

Spectroscopic Properties

Infrared Spectral Characteristics

The infrared spectroscopic properties of 2-chlorothiazole exhibit characteristic absorption bands typical of thiazole derivatives. The thiazole ring system displays distinctive vibrational modes in various spectral regions [23] [30]. Ring-stretching vibrations typically appear in the region of 1520-1410 wavenumbers per centimeter, while ring-breathing modes occur between 1090-900 wavenumbers per centimeter [30].

The carbon-nitrogen stretching vibrations in the thiazole ring are observed in the region of 1382-1226 wavenumbers per centimeter, characteristic of aromatic amine systems [32]. The carbon-sulfur stretching vibration appears at approximately 710-685 wavenumbers per centimeter, consistent with five-membered heterocyclic compounds containing sulfur [32].

The presence of the chlorine substituent at the second position introduces additional characteristic frequencies related to carbon-chlorine bond stretching and deformation modes. These spectroscopic features provide a unique fingerprint for identification and characterization of 2-chlorothiazole in analytical applications [23].

Refractive Index and Optical Properties

The refractive index of 2-chlorothiazole has been measured using the sodium D-line at 20°C, yielding a value of 1.551 [1]. Alternative measurements report refractive index values of 1.571 [2] and 1.55 [7], indicating some variation depending on measurement conditions and sample purity.

These refractive index values are consistent with the compound's aromatic heterocyclic structure and provide important optical characterization data. The refractive index measurements are essential for quality control purposes and can be used to assess sample purity in analytical applications [1] [7].

Solubility Behavior

Solubility in Organic Solvents

2-Chlorothiazole demonstrates good solubility in organic solvents, particularly in ether-based systems [1] [7]. The compound is readily soluble in diethyl ether, making this an appropriate solvent for extraction and purification procedures [8]. The heterocyclic structure and moderate polarity of 2-chlorothiazole contribute to its compatibility with various organic solvent systems.

The solubility characteristics are influenced by the compound's molecular structure, which combines the polar thiazole ring with the electronegative chlorine substituent. This structural arrangement provides sufficient polarity for dissolution in moderately polar organic solvents while maintaining compatibility with less polar systems [8].

Hydrophobicity and Partition Coefficients

The octanol-water partition coefficient (LogP) of 2-chlorothiazole has been determined to be 0.99 [2]. This moderate LogP value indicates that the compound exhibits balanced hydrophilic and lipophilic properties, suggesting it can partition between aqueous and organic phases with reasonable efficiency [10] [20].

The predicted acid dissociation constant (pKa) is 0.84 ± 0.10, indicating that 2-chlorothiazole behaves as a weak acid under aqueous conditions [1]. This acidity is attributed to the electron-withdrawing effects of both the chlorine substituent and the thiazole ring system [26].

The polar surface area has been calculated as 41.13 square angstroms, which influences the compound's solubility behavior and biological membrane permeability characteristics [2]. These partition coefficient data are essential for understanding the compound's environmental fate and transport properties [19] [20].

Stability Under Environmental Conditions

2-Chlorothiazole exhibits moderate stability under standard environmental conditions [8]. The compound demonstrates stability in aqueous solutions at pH values below 7, with minimal decomposition observed over extended periods [28]. However, at alkaline pH conditions (pH ≥ 8), hydrolytic degradation becomes more pronounced [21] [28].

Environmental degradation studies indicate that 2-chlorothiazole can undergo various transformation pathways including dechlorination, hydrolysis, and photodegradation [21] [33]. The compound's vapor pressure at 25°C is 1.2 ± 0.3 millimeters of mercury, indicating moderate volatility that may contribute to atmospheric transport [2].

Biodegradation processes can lead to cleavage of the carbon-nitrogen bonds within the thiazole ring structure, resulting in the formation of various metabolites [33]. The stability profile suggests that 2-chlorothiazole requires appropriate storage conditions to maintain chemical integrity over extended periods [7] [8].

| Property | Value | Unit | Reference |

|---|---|---|---|

| Molecular Weight | 119.57 | g/mol | [1] [2] [3] |

| Melting Point | 85 | °C | [1] |

| Boiling Point | 145-146 | °C | [1] [3] |

| Density (25°C) | 1.393 | g/mL | [1] |

| Flash Point | 54 | °C | [1] [3] [7] |

| Refractive Index (n20/D) | 1.551 | - | [1] |

| LogP | 0.99 | - | [2] |

| pKa (predicted) | 0.84 ± 0.10 | - | [1] |

| Vapor Pressure (25°C) | 1.2 ± 0.3 | mmHg | [2] |

| Polar Surface Area | 41.13 | Ų | [2] |

Classical Synthesis Routes

Classical synthetic approaches to 2-chlorothiazole have established the foundational methodologies that continue to influence modern synthetic strategies. These traditional methods, while sometimes requiring harsh reaction conditions, have provided reliable pathways for the preparation of this important heterocyclic compound.

Allyl Isothiocyanate-Based Methodologies

The utilization of allyl isothiocyanate derivatives represents one of the most significant classical approaches for 2-chlorothiazole synthesis. This methodology, extensively documented in patent literature, involves the reaction of allyl isothiocyanate with chlorinating agents under controlled conditions [1] [2]. The process typically proceeds through a multi-step mechanism involving initial chlorination followed by cyclization.

The reaction of allyl isothiocyanate with chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide occurs at temperatures ranging from -40°C to +30°C [2]. The chlorinating agent adds across the double bond of the allyl isothiocyanate to form a sulfenyl chloride intermediate. This intermediate subsequently undergoes intramolecular cyclization to generate a 2-thiazoline derivative, which spontaneously eliminates hydrogen chloride or undergoes base-catalyzed dehydrohalogenation to yield the desired 2-chlorothiazole product [1].

Industrial implementations of this methodology have demonstrated yields ranging from 50-70%, though the formation of multiple by-products presents significant purification challenges [1]. The reaction can be optimized by careful control of temperature, stoichiometry, and reaction time. Typically, 1-2 molar equivalents of chlorinating agent per mole of allyl isothiocyanate are employed, with reaction times varying from 1-10 hours depending on the specific conditions [2].

A modified approach involves the use of 2-chloroallyl isothiocyanate or substituted allyl isothiocyanate derivatives bearing leaving groups at the terminal position [1]. These substrates can provide improved regioselectivity and reduced formation of unwanted side products. The leaving group facilitates the cyclization process and can be selected to optimize both yield and product purity.

Cyclization Mechanisms and Heterocyclic Ring Formation

The fundamental cyclization mechanisms underlying thiazole ring formation provide crucial insights into the synthetic accessibility of 2-chlorothiazole derivatives. The formation of the thiazole ring typically involves nucleophilic attack by sulfur on an activated carbon center, followed by intramolecular ring closure [3].

In the case of allyl isothiocyanate-based synthesis, the mechanism proceeds through several distinct stages [1]. Initially, the chlorinating agent adds to the allyl double bond to form a chlorosulfenyl intermediate. This intermediate exists in equilibrium with various conformational forms, with the sulfur atom positioned to attack the adjacent carbon bearing the isothiocyanate group. The nucleophilic attack by sulfur results in formation of a five-membered ring precursor, which subsequently undergoes elimination of hydrogen chloride to generate the aromatic thiazole system.

The Cook-Heilbron synthesis represents an alternative cyclization mechanism involving α-aminonitriles and carbon disulfide [4]. In this approach, the nucleophilic nitrogen of the aminonitrile attacks the electrophilic carbon of carbon disulfide, generating a dithiocarbamate intermediate. This intermediate undergoes intramolecular cyclization through attack of the sulfur atom on the nitrile carbon, resulting in formation of the thiazole ring with concomitant elimination of hydrogen sulfide [4].

The Hantzsch thiazole synthesis, while not directly applicable to 2-chlorothiazole preparation, provides mechanistic insights relevant to heterocyclic ring formation [5] [3]. This classical method involves the reaction of α-haloketones with thioamides, proceeding through nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone. The resulting intermediate undergoes cyclization with elimination of the halide to form the thiazole ring [3].

Understanding these cyclization mechanisms enables rational design of improved synthetic routes and optimization of reaction conditions. The electronic and steric factors governing ring formation can be manipulated through careful selection of starting materials and reaction conditions to enhance both yield and selectivity.

Contemporary Synthetic Approaches

Modern synthetic methodologies for 2-chlorothiazole preparation have evolved to address the limitations of classical approaches while incorporating advances in catalysis, reaction design, and process optimization.

Catalytic Methodologies

Palladium-catalyzed methodologies have emerged as powerful tools for the synthesis and functionalization of chlorothiazole derivatives. The palladium acetate-triphenylphosphine catalytic system has demonstrated exceptional utility in C-H arylation reactions of thiazole substrates [6] [7]. These reactions typically proceed under relatively mild conditions at 110°C in toluene solvent, achieving yields of 70-94% with excellent C2-selectivity [6].

The mechanism of palladium-catalyzed C-H arylation involves initial coordination of the thiazole substrate to the palladium center, followed by concerted metalation-deprotonation to activate the C-H bond at the 2-position [6]. Subsequent oxidative addition of the aryl halide partner and reductive elimination complete the catalytic cycle, regenerating the active palladium catalyst. This methodology has proven particularly valuable for the preparation of 2-arylthiazole derivatives from 2-chlorothiazole precursors.

Ruthenium-catalyzed approaches utilizing ionic liquid media have provided alternative pathways for thiazole synthesis [8] [9]. The use of RuCl₃ in 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) as both catalyst and solvent has enabled oxidative cyclization reactions with yields ranging from 43-88% [9]. The ionic liquid medium offers advantages including recyclability, reduced volatility, and enhanced substrate solubility.

Nickel-catalyzed methodologies represent a cost-effective alternative to precious metal catalysis [10]. Ni(II) salts have demonstrated remarkable efficiency in intramolecular cyclization reactions, achieving yields of 85-95% under mild conditions [10]. The lower cost and reduced toxicity of nickel catalysts make these methods particularly attractive for large-scale applications.

Copper-catalyzed cross-coupling reactions have found application in the synthesis of functionalized thiazole derivatives [8]. Cu(II) complexes bearing thiazole ligands have shown catalytic activity in various transformations, including arylation and alkylation reactions. These methods typically operate at moderate temperatures (80-100°C) and provide good yields (60-85%) with reasonable selectivity.

Iron-catalyzed approaches offer additional advantages in terms of cost, environmental compatibility, and substrate tolerance [8]. Fe(III) complexes have demonstrated utility in oxidative coupling reactions, achieving yields of 75-91% under relatively harsh conditions (100-140°C) but with the benefit of using earth-abundant, non-toxic catalysts.

Green Chemistry Applications in Thiazole Synthesis

The implementation of green chemistry principles in thiazole synthesis has led to the development of environmentally benign methodologies that minimize waste generation, reduce energy consumption, and eliminate toxic reagents [11] [12] [13].

Microwave-assisted synthesis has revolutionized the preparation of thiazole derivatives by dramatically reducing reaction times while maintaining or improving yields [11]. Microwave irradiation enables rapid and uniform heating, leading to reaction completion in 10-30 minutes compared to several hours required for conventional heating. Yields typically range from 75-95%, with the additional benefits of enhanced selectivity and reduced side product formation [11].

The mechanism of microwave enhancement involves selective heating of polar molecules and ionic species, resulting in localized superheating and enhanced reaction kinetics. This approach has proven particularly effective for cyclization reactions, where the polar transition states are efficiently stabilized by the microwave field.

Ultrasonic irradiation represents another energy-efficient approach for thiazole synthesis [8] [14]. Sonochemical activation enhances mass transfer and creates localized high-energy environments through cavitation effects. Reaction times of 20-60 minutes are typical, with yields ranging from 80-97%. The enhanced mixing and activation provided by ultrasonic irradiation often eliminates the need for harsh reaction conditions or toxic catalysts [14].

Solvent-free methodologies have gained prominence as a means of eliminating organic solvent waste while simplifying purification procedures [11] [15]. These approaches typically involve neat reactions between solid or liquid reactants, often under microwave or thermal activation. Reaction times range from 30-120 minutes, with yields of 70-90% commonly achieved. The absence of solvents not only reduces environmental impact but also increases reaction concentrations, often leading to enhanced reaction rates.

Water-mediated synthesis represents the ultimate in green solvent applications [12] [15]. The use of water as the sole reaction medium has enabled various thiazole synthesis routes, including three-component condensations and cyclization reactions. While reaction times are typically longer (1-6 hours), yields of 65-88% demonstrate the viability of aqueous synthesis. The non-toxic nature of water and ease of product isolation make these methods particularly attractive for pharmaceutical applications.

Ionic liquid-mediated synthesis combines the benefits of recyclable solvents with enhanced substrate solubility and reaction selectivity [9]. Ionic liquids such as [bmim]PF₆ have shown particular utility in thiazole synthesis, enabling catalyst recycling and reducing overall environmental impact. Reaction times of 0.5-6 hours and yields of 43-88% have been reported, with the ionic liquid medium recoverable and reusable for multiple cycles.

Catalyst-free methodologies eliminate concerns regarding metal contamination while simplifying purification and reducing costs [12] [15]. These approaches rely on thermal activation, acid-base catalysis, or oxidant-mediated transformations. While reaction times are typically longer (2-8 hours), yields of 70-85% demonstrate that effective thiazole synthesis can be achieved without transition metal catalysts. The absence of metal residues is particularly valuable for pharmaceutical and agricultural applications where metal contamination must be minimized.

Industrial-Scale Production Methods

The translation of laboratory-scale synthetic methods to industrial production requires careful consideration of economic, safety, and environmental factors. Industrial-scale production of 2-chlorothiazole must balance efficiency, cost-effectiveness, and regulatory compliance while maintaining product quality and consistency.

Traditional industrial approaches have relied heavily on the allyl isothiocyanate cyclization methodology due to its established track record and relatively straightforward implementation [1] [2]. However, the formation of multiple by-products and requirement for specialized handling of chlorinating agents present significant challenges for large-scale application. Industrial implementations typically employ continuous flow reactors to enhance heat and mass transfer while maintaining precise control over reaction conditions.

The use of sulfuryl chloride as a chlorinating agent has found particular favor in industrial settings due to its effectiveness and relatively manageable handling characteristics compared to elemental chlorine [2]. Reaction temperatures are typically maintained between -20°C and +10°C to optimize selectivity while minimizing side reactions. Industrial reactors are designed with robust temperature control systems and provision for safe handling of corrosive reagents.

Process intensification through continuous flow technology has enabled significant improvements in both safety and efficiency [16] [17]. Continuous reactors allow for precise control of residence time, temperature, and mixing while minimizing inventory of hazardous intermediates. Flow-based production of related thiazole derivatives has demonstrated the feasibility of this approach, with throughputs of hundreds of kilograms achieved in specialized facilities [16].

The integration of in-line purification and isolation techniques has become increasingly important for industrial production [16]. Continuous distillation, extraction, and crystallization units can be coupled directly to the reaction system, enabling real-time product isolation and purification. This approach reduces handling requirements and minimizes the accumulation of intermediate materials.

Quality control considerations for industrial production include the implementation of process analytical technology for real-time monitoring of reaction progress and product quality [16]. Spectroscopic methods such as infrared and Raman spectroscopy enable continuous monitoring of key reaction parameters and early detection of process deviations.

Safety considerations for industrial production are paramount given the use of corrosive and potentially toxic reagents [16]. Industrial facilities typically incorporate multiple containment systems, emergency response protocols, and specialized ventilation systems designed to handle chlorinated compounds and volatile organics.

Environmental compliance requires careful management of waste streams and emissions [16]. Industrial processes typically incorporate solvent recovery systems, waste minimization protocols, and treatment systems for aqueous and gaseous waste streams. The selection of production methods increasingly considers lifecycle environmental impact and sustainability metrics.

Purification and Isolation Techniques

The purification and isolation of 2-chlorothiazole presents unique challenges due to its volatility, reactivity, and potential for decomposition under certain conditions. Effective purification strategies must balance product recovery, purity requirements, and process economics while maintaining product stability.

Column chromatography remains the gold standard for laboratory-scale purification, typically achieving purities of 95-99% with recovery yields of 70-90% [18]. Silica gel chromatography using gradient elution with hexane-ethyl acetate mixtures provides excellent separation of 2-chlorothiazole from synthetic by-products and unreacted starting materials. However, the limited scalability and solvent consumption associated with column chromatography restrict its application to research and development activities.

Recrystallization techniques offer an attractive alternative for medium-scale purification, providing purities of 90-98% with recovery yields of 80-95% [18]. The selection of appropriate solvent systems is critical for effective recrystallization of 2-chlorothiazole. Common recrystallization solvents include hexane-ethyl acetate mixtures, petroleum ether, and alcohol-water systems. The relatively low cost and good scalability of recrystallization make it suitable for pilot-scale and small commercial production.

Distillation represents the most practical approach for large-scale purification of 2-chlorothiazole [16] [18]. Simple or fractional distillation can achieve purities of 85-95% with excellent recovery yields of 85-98%. The volatility of 2-chlorothiazole (boiling point approximately 170-180°C) facilitates separation from higher-boiling impurities and unreacted starting materials. Industrial distillation systems typically operate under reduced pressure to minimize thermal decomposition and reduce energy requirements.

Liquid-liquid extraction serves as an essential work-up procedure for removing aqueous-soluble impurities and salts [18]. The extraction of crude reaction mixtures with organic solvents such as ethyl acetate, dichloromethane, or toluene provides effective separation from aqueous phases containing inorganic salts and polar by-products. While extraction alone typically achieves purities of only 70-90%, it serves as an essential pretreatment step for subsequent purification methods.

Supercritical fluid chromatography has emerged as a specialized technique for high-resolution separation of closely related thiazole isomers [16]. This method can achieve exceptional purities of 98-99.5% but with moderate recovery yields of 75-90% and high equipment costs. The use of supercritical CO₂ as the mobile phase offers environmental advantages and eliminates solvent residues, making this technique valuable for pharmaceutical applications where ultra-high purity is required.

Preparative High-Performance Liquid Chromatography (HPLC) represents the ultimate in purification capability, achieving purities of 99-99.9% for analytical and research applications [19]. However, the very high cost and extremely limited scalability restrict its use to specialized applications requiring exceptional purity levels. Recovery yields of 70-85% reflect the trade-off between purity and throughput inherent in preparative HPLC.

The selection of appropriate purification techniques depends on the intended application, scale of production, and purity requirements. Industrial applications typically employ a combination of extraction, distillation, and recrystallization to achieve the desired balance of purity, yield, and cost-effectiveness. Research applications may require more sophisticated techniques such as supercritical fluid chromatography or preparative HPLC to achieve analytical purity levels.

Synthetic Challenges and Innovative Solutions

The synthesis of 2-chlorothiazole presents several inherent challenges that have driven the development of innovative solutions and alternative approaches. Understanding these challenges and their solutions is essential for advancing the field and developing more efficient synthetic methodologies.

One of the primary challenges in 2-chlorothiazole synthesis is the formation of multiple regioisomers and by-products during cyclization reactions [20]. The chlorine substituent can direct cyclization to different positions, leading to mixtures of 2-chlorothiazole, 4-chlorothiazole, and 5-chlorothiazole isomers. Innovative solutions include the use of directing groups and protected intermediates to control regioselectivity [20].

The development of protected pseudothiohydantoin intermediates has provided an elegant solution to regioselectivity challenges [20]. By starting with 2-aminothiazol-4(5H)-one (pseudothiohydantoin) and employing selective N-acetylation followed by chlorination with POCl₃ or N-chlorosuccinimide-triphenylphosphine systems, researchers have achieved regioselective formation of 2-acetamido-4-chlorothiazole derivatives in good yields [20].

Stability issues associated with certain thiazole intermediates present additional synthetic challenges [20]. For example, 2-acetamido-4-chlorothiazole exhibits limited stability under hydrolytic conditions, rapidly reverting to the pseudothiohydantoin precursor. Innovative protecting group strategies, including the use of Boc (tert-butoxycarbonyl) protection, have provided solutions for handling unstable intermediates while maintaining synthetic flexibility [20].

The challenge of functional group tolerance has been addressed through the development of mild, catalyst-free methodologies [12] [15]. Traditional synthetic approaches often require harsh conditions that are incompatible with sensitive functional groups. Modern approaches utilizing microwave activation, ultrasonic irradiation, or mild thermal conditions have expanded the scope of tolerated substituents and enabled the synthesis of previously inaccessible derivatives.

Scalability challenges associated with classical methodologies have driven innovation in continuous flow chemistry and process intensification [16] [17]. The adaptation of batch processes to continuous flow systems enables better control of exothermic reactions, improved mixing, and enhanced safety profiles. Flow chemistry approaches have demonstrated particular value for reactions involving corrosive reagents or hazardous intermediates.

Environmental challenges associated with traditional synthetic approaches have stimulated the development of green chemistry solutions [11] [12] [13]. The replacement of toxic solvents with water or ionic liquids, the elimination of heavy metal catalysts, and the development of atom-economical reactions have addressed environmental concerns while often improving synthetic efficiency.

The challenge of catalyst recycling in metal-catalyzed reactions has been addressed through the development of heterogeneous catalysts and recoverable catalyst systems [8] [14]. Immobilized catalysts on solid supports enable catalyst recovery and reuse while maintaining catalytic activity. Ionic liquid-supported catalysts provide another approach for catalyst recycling while offering enhanced substrate solubility and reaction selectivity.

Innovation in reaction design has led to the development of one-pot, multicomponent reactions that combine multiple synthetic transformations in a single operation [21]. These approaches reduce the number of synthetic steps, minimize intermediate isolation requirements, and improve overall synthetic efficiency. Three-component reactions involving thioureas, α-haloketones, and additional electrophiles have provided access to diverse thiazole derivatives in single operations.

The development of alternative cyclization strategies has provided solutions to mechanistic limitations of traditional approaches [10]. Novel cyclization methods involving radical processes, photochemical activation, and electrochemical conditions have expanded the synthetic toolkit while often providing access to previously difficult-to-prepare substitution patterns.

Innovation in purification and isolation techniques has addressed challenges associated with product recovery and purity requirements [16]. The development of specialized extraction protocols, optimized crystallization conditions, and advanced chromatographic methods has improved both the efficiency and selectivity of product isolation procedures.

XLogP3

GHS Hazard Statements

H226 (91.3%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (89.13%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (13.04%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (86.96%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (13.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (10.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant